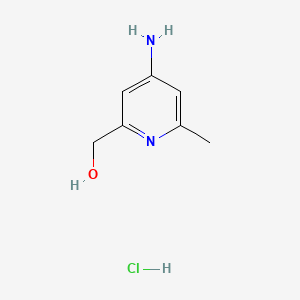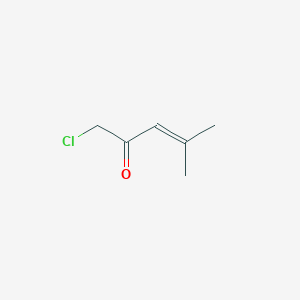
3-Penten-2-one, 1-chloro-4-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Penten-2-one, 1-chloro-4-methyl- is an organic compound with the molecular formula C6H9ClO. It is a derivative of 3-penten-2-one, where a chlorine atom and a methyl group are substituted at the 1 and 4 positions, respectively. This compound is classified as an α,β-unsaturated ketone, which is known for its reactivity due to the presence of both a carbonyl group and a double bond.
準備方法
Synthetic Routes and Reaction Conditions
Dehydrohalogenation of 3-chloropentanone: The (E) isomer of 3-penten-2-one, 1-chloro-4-methyl- can be synthesized from 3-chloropentanone by dehydrohalogenation.
Dehydration of 4-hydroxy-pentan-2-one: Another method involves the dehydration of 4-hydroxy-pentan-2-one using oxalic acid as a catalyst.
Industrial Production Methods
Industrial production methods for 3-penten-2-one, 1-chloro-4-methyl- are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
化学反応の分析
Types of Reactions
Oxidation: 3-Penten-2-one, 1-chloro-4-methyl- can undergo oxidation reactions to form various oxidized products. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This compound can be reduced to form saturated ketones or alcohols. Typical reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom in 3-penten-2-one, 1-chloro-4-methyl- can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated ketones or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-Penten-2-one, 1-chloro-4-methyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of flavors and fragrances, as well as in the synthesis of polymers and other materials.
作用機序
The mechanism of action of 3-penten-2-one, 1-chloro-4-methyl- involves its reactivity as an α,β-unsaturated ketone. The compound can undergo nucleophilic addition reactions at the β-carbon due to the electron-withdrawing effect of the carbonyl group. This makes it a useful intermediate in various organic synthesis reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
類似化合物との比較
Similar Compounds
3-Penten-2-one: The parent compound without the chlorine and methyl substitutions.
4-Methyl-3-penten-2-one: A similar compound with only the methyl substitution.
3-Chloro-2-pentanone: A similar compound with only the chlorine substitution.
Uniqueness
3-Penten-2-one, 1-chloro-4-methyl- is unique due to the presence of both chlorine and methyl groups, which enhance its reactivity and make it a versatile intermediate in organic synthesis. The combination of these substituents allows for a wider range of chemical reactions and applications compared to its similar compounds.
特性
CAS番号 |
89641-73-6 |
|---|---|
分子式 |
C6H9ClO |
分子量 |
132.59 g/mol |
IUPAC名 |
1-chloro-4-methylpent-3-en-2-one |
InChI |
InChI=1S/C6H9ClO/c1-5(2)3-6(8)4-7/h3H,4H2,1-2H3 |
InChIキー |
MMJRFDNQONQATR-UHFFFAOYSA-N |
正規SMILES |
CC(=CC(=O)CCl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Sodium rac-(1s,4s)-4-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-sulfinate](/img/structure/B13466173.png)
![Potassium trifluoro(imidazo[1,2-a]pyridin-6-yl)borate](/img/structure/B13466183.png)
![methyl2-[(2S,4R)-4-(benzyloxy)pyrrolidin-2-yl]acetatehydrochloride](/img/structure/B13466190.png)
![6-methyl-5-phenyl-2-(pyridin-3-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B13466197.png)
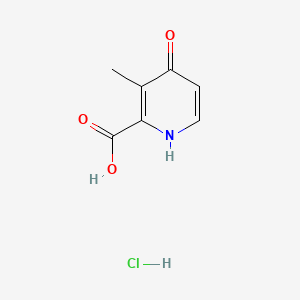
![(1S,2S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13466206.png)
![2-Chloro-6-fluoro-4-({[tris(propan-2-yl)silyl]oxy}methyl)benzoic acid](/img/structure/B13466211.png)
![Tert-butyl 7-ethynyl-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13466212.png)
![Tert-butyl 5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B13466215.png)
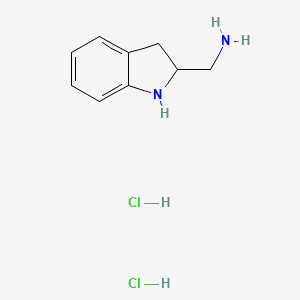
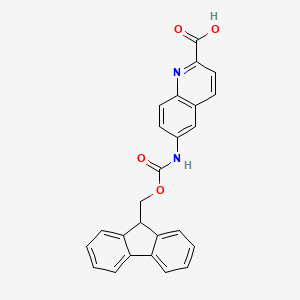

![{2,2-Difluorobicyclo[2.2.1]heptan-1-yl}methanol](/img/structure/B13466251.png)
